Methyl 2-(butylamino)acetate

Description

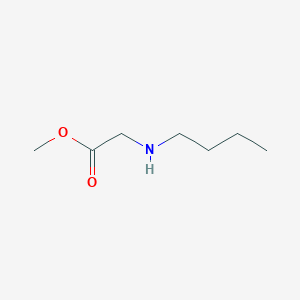

Methyl 2-(butylamino)acetate is an organic compound with the molecular formula C7H15NO2 It is an ester derivative of butylamine and acetic acid

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

methyl 2-(butylamino)acetate |

InChI |

InChI=1S/C7H15NO2/c1-3-4-5-8-6-7(9)10-2/h8H,3-6H2,1-2H3 |

InChI Key |

RCURUBANPMAFGS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(butylamino)acetate can be synthesized through the esterification of butylamine with methyl chloroacetate. The reaction typically involves the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced separation techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or amides.

Reduction: Reduction of this compound can lead to the formation of primary amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids, amides.

Reduction: Primary amines, alcohols.

Substitution: Various substituted esters and amines.

Scientific Research Applications

Methyl 2-(butylamino)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and amines.

Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-(butylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release butylamine and acetic acid, which can then participate in various biochemical pathways. The amine group can interact with neurotransmitter receptors, potentially influencing neurological functions.

Comparison with Similar Compounds

Methyl 2-(tert-butylamino)acetate: Similar in structure but with a tert-butyl group instead of a butyl group.

Ethyl 2-(butylamino)acetate: Similar ester but with an ethyl group instead of a methyl group.

Methyl 2-(propylamino)acetate: Similar ester but with a propyl group instead of a butyl group.

Uniqueness: Methyl 2-(butylamino)acetate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between hydrophobic and hydrophilic properties, making it versatile for various research and industrial applications.

Q & A

Basic: What are the recommended synthetic routes for Methyl 2-(butylamino)acetate, and how can reaction conditions be optimized?

Methodological Answer:

- Esterification and Amine Coupling : Start with methyl bromoacetate and butylamine under nucleophilic substitution conditions. Use a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate the amine and drive the reaction .

- Purification : Column chromatography with a hexane:ethyl acetate gradient (e.g., 4:1 ratio) effectively isolates the product. Monitor fractions via TLC (Rf ~0.3–0.5) .

- Yield Optimization : Maintain anhydrous conditions and stoichiometric excess of butylamine (1.2–1.5 eq.) to minimize side reactions like hydrolysis .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Analysis : Use ¹H NMR (300 MHz) to confirm the butylamino chain (δ ~2.6–3.0 ppm for NH-CH₂) and ester methyl group (δ ~3.7 ppm). ¹³C NMR resolves the carbonyl (δ ~170 ppm) and quaternary carbons .

- HPLC Purity Assessment : Employ reverse-phase C18 columns with a mobile phase of acetonitrile:water (70:30) at 1 mL/min. Retention times (~8–10 min) should match reference standards .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~160–165) .

Advanced: How do solvent polarity and pH influence the stability of this compound in aqueous solutions?

Methodological Answer:

- pH-Dependent Hydrolysis : The ester group hydrolyzes rapidly under alkaline conditions (pH > 9). Use buffered solutions (pH 5–7) for long-term storage. Degradation products (e.g., acetic acid derivatives) can be monitored via HPLC .

- Solvent Effects : Polar solvents (e.g., methanol) accelerate hydrolysis compared to non-polar solvents (e.g., dichloromethane). Stability studies at 25°C and 40°C over 14 days reveal degradation kinetics .

Advanced: What computational strategies predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states and activation energies. Focus on the electrophilicity of the carbonyl carbon and steric hindrance from the butylamino group .

- Solvent Modeling : COSMO-RS simulations predict solvation effects in DMSO or THF, highlighting charge distribution and nucleophile accessibility .

Basic: What key physicochemical properties must be considered during experimental design?

Methodological Answer:

- Melting Point : 175–177°C (decomposes above 180°C; avoid high-temperature reactions) .

- Solubility : Highly soluble in chloroform, DCM, and DMSO; sparingly soluble in water (<1 mg/mL). Pre-dissolve in DMSO for biological assays .

- Hygroscopicity : Store under nitrogen or desiccated conditions to prevent moisture absorption .

Advanced: How does the steric bulk of the butylamino group affect regioselectivity in multi-step syntheses?

Methodological Answer:

- Steric Maps : Generate 3D molecular models (e.g., PyMOL) to visualize steric hindrance. The butyl chain reduces accessibility to the α-carbon, favoring reactions at the ester oxygen .

- Kinetic vs. Thermodynamic Control : In alkylation reactions, bulky amines favor thermodynamic products due to slower kinetics. Compare yields under reflux (24h) vs. RT (72h) conditions .

Advanced: What are the contradictions in reported bioactivity data for this compound derivatives, and how can they be resolved?

Methodological Answer:

- Data Discrepancies : Some studies report antimicrobial activity (MIC ~50 µg/mL), while others show no effect. Re-evaluate assay conditions (e.g., bacterial strain variability, solvent DMSO >1% inhibits growth) .

- Dose-Response Validation : Use standardized protocols (CLSI guidelines) with triplicate replicates and positive controls (e.g., ampicillin) .

Basic: How can impurities in this compound batches be identified and quantified?

Methodological Answer:

- GC-MS Profiling : Detect residual butylamine or methyl bromoacetate using a DB-5 column (30 m × 0.25 mm). Quantify via external calibration curves .

- Limit of Detection (LOD) : Achieve ~0.1% impurity detection with optimized ionization parameters (EI mode, 70 eV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.